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Compound of Interest

2-Bromo-3,6-dichlorobenzyl
Compound Name:
alcohol

Cat. No.: B1410876

A comprehensive comparison of the spectroscopic data for three isomers of dichlorobenzyl
alcohol: 2,4-Dichlorobenzyl alcohol, 2,6-Dichlorobenzyl alcohol, and 3,4-Dichlorobenzyl alcohol
is presented below. This guide provides a detailed analysis of their *H NMR, 3C NMR, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for
researchers, scientists, and professionals in drug development.

Isomer Structures

The structural differences between the three isomers are illustrated below. The varied positions
of the chlorine atoms on the benzene ring lead to distinct spectroscopic signatures.

Isomers of Dichlorobenzyl Alcohol

2,4-Dichlorobenzyl alcohol 2,6-Dichlorobenzyl alcohol
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Caption: Chemical structures of the compared dichlorobenzyl alcohol isomers.
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Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each isomer, allowing for a clear
and objective comparison.

'H NMR Spectroscopy Data

The chemical shifts (d) in parts per million (ppm) for the protons in each isomer are presented
below. The solvent used was CDCls.

Isomer Ar-H -CH2- -OH
2,4-Dichlorobenzyl 7.38 (d), 7.36 (d), 7.25

4.71 (s)[1] 2.31 (s)[1]
alcohol (dd)[1]
2,6-Dichlorobenzyl

7.2-7.4 (m) 4.9 (s) 2.5 (brs)

alcohol
3,4-Dichlorobenzyl 7.45 (d), 7.39 (d), 7.18

4.63 (s) 1.95 (s)
alcohol (dd)

3C NMR Spectroscopy Data

The chemical shifts (d) in ppm for the carbon atoms in each isomer are presented below. The
solvent used was CDCls.

Isomer C-Ar (quaternary) C-Ar (CH) -CHz-
2,4-Dichlorobenzyl

137.9, 1345, 133.2 129.2,128.9, 127.2 62.5
alcohol
2,6-Dichlorobenzyl

136.1, 135.9 129.9, 128.7 61.8
alcohol
3,4-Dichlorobenzyl

141.2, 132.8, 130.6 129.0, 128.7, 126.2 63.8

alcohol

Infrared (IR) Spectroscopy Data
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The main absorption bands (in cm~1) from the IR spectra are listed below.

C-H C-H c=C
O-H C-0 C-Cl
Isomer Stretch Stretch Stretch
Stretch Stretch Stretch
(Ar) (Alkyl) (An)
2,4-
Dichlorobe ~ ~3350 ~2950, ~1590,
~3090 ~1030 ~820, ~750
nzyl (broad) ~2880 ~1470
alcohol
2,6-
Dichlorobe ~3340 ~2960, ~1580,
~3070 ~1040 ~780, ~720
nzyl (broad) ~2870 ~1450
alcohol
3,4-
Dichlorobe  ~3330 ~2940, ~1590,
~3080 ~1020 ~830, ~760
nzyl (broad) ~2860 ~1470
alcohol
Mass Spectrometry Data
The key fragments (m/z) observed in the mass spectra are presented below.
Molecular lon
Isomer e [M-OH]* [M-CI]* Base Peak
2,4-
Dichlorobenzyl 176/178/180 159/161/163 141/143 141
alcohol
2,6-
Dichlorobenzyl 176/178/180 159/161/163 141/143 141
alcohol
3,4-
Dichlorobenzyl 176/178/180 159/161/163 141/143 141
alcohol
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Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this

comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the dichlorobenzyl alcohol isomer (5-10 mg) was dissolved in approximately 0.7
mL of deuterated chloroform (CDClIs) containing tetramethylsilane (TMS) as an internal
standard. The *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample was placed on the diamond crystal of an Attenuated Total
Reflectance (ATR) accessory. The spectrum was recorded over a range of 4000-400 cm™1.

Mass Spectrometry (MS)

Mass spectra were acquired using a mass spectrometer with an electron ionization (EIl) source.
The sample was introduced into the ion source, and the resulting fragments were analyzed by
a mass analyzer.

Comparison Workflow

The logical workflow for comparing the spectroscopic data of the isomers is depicted below.
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Caption: Workflow for spectroscopic data comparison of isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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